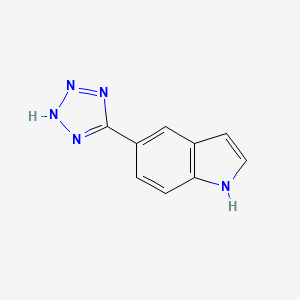

5-(2H-tetrazol-5-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2H-tetrazol-5-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c1-2-8-6(3-4-10-8)5-7(1)9-11-13-14-12-9/h1-5,10H,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMYDHWOJBRDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2h Tetrazol 5 Yl 1h Indole and Its Analogues

General Principles of Tetrazole Ring Formation within Indole (B1671886) Scaffolds

The construction of a tetrazole ring onto an indole framework predominantly relies on the [3+2] cycloaddition reaction between a nitrile functional group on the indole and an azide (B81097) source. thieme-connect.comnih.gov This method is a cornerstone in the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com The reaction involves the formal addition of a 1,3-dipole (the azide) to a dipolarophile (the nitrile).

A variety of catalysts can be employed to facilitate this transformation, including both Lewis and Brønsted acids. Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) are effective in activating the nitrile group towards nucleophilic attack by the azide. researchgate.netlookchem.comgoogle.com Heterogeneous catalysts, including various metal-based nanoparticles and supported catalysts, have also been developed to simplify product purification and enable catalyst recycling. thieme-connect.com

The choice of azide source is also critical. While hydrazoic acid (HN₃) can be used, its high toxicity and explosive nature have led to the widespread use of safer alternatives like sodium azide (NaN₃) in combination with an acid catalyst, or organometallic azide reagents. thieme-connect.comnih.gov The reaction conditions, such as solvent and temperature, are optimized to ensure efficient conversion and minimize side reactions. Dipolar aprotic solvents like dimethylformamide (DMF) are commonly used. nih.gov

Direct Functionalization Approaches to 5-(2H-tetrazol-5-yl)-1H-indole

Direct methods for the synthesis of the title compound focus on the introduction of the tetrazole ring at the C-5 position of the indole nucleus.

[3+2]-Cycloaddition Reactions on Indole-Based Nitriles

The most direct route to this compound involves the [3+2] cycloaddition of an azide to indole-5-carbonitrile. Research has demonstrated that tris(pentafluorophenyl)borane (B(C₆F₅)₃) can effectively catalyze this reaction. In a specific example, the reaction of indole-5-carbonitrile with sodium azide in the presence of B(C₆F₅)₃ in DMF at 120 °C for 20 hours afforded the corresponding 5-(1H-tetrazol-5-yl)-1H-indole in good yield. researchgate.netlookchem.com This method highlights the utility of Lewis acid catalysis in promoting the formation of the tetrazole ring on the indole scaffold.

The general reaction is depicted below:

A variety of other Lewis acids, such as zinc chloride, have also been employed for the synthesis of tetrazoles from nitriles and may be applicable to indole-5-carbonitrile. google.com

Zinc-Promoted Thiocyanation and Azide Cycloaddition Routes

An alternative approach to functionalizing the indole ring with a tetrazole moiety involves a two-step sequence starting with thiocyanation. This method has been successfully applied to the synthesis of 3-sulfenyl tetrazole derivatives of indoles. The process begins with the oxone-mediated thiocyanation of the indole to introduce a thiocyanate (B1210189) group. conicet.gov.ar

The resulting thiocyanato-indole then undergoes a zinc-promoted [3+2] cycloaddition with sodium azide. conicet.gov.ar Zinc bromide (ZnBr₂) in a solvent system like 2-propanol/water has been shown to be an effective promoter for this cyclization. conicet.gov.ar While this method has been demonstrated for the 3-position, it represents a viable strategy for introducing a tetrazole ring at other positions of the indole, provided the corresponding thiocyanato-indole is accessible.

Synthesis of Indole Derivatives with Tetrazole Substitutions at Varying Positions

The synthetic strategies can be adapted to introduce the tetrazole ring at different positions of the indole nucleus, as well as to incorporate substituents on the indole nitrogen.

Strategies for 1-Substituted Indole-Tetrazole Derivatives

The synthesis of 1-substituted indole-tetrazole derivatives can be achieved by starting with an appropriately N-substituted indole. For instance, the synthesis of 1-alkyl or 1-aryl-5-(tetrazol-5-yl)-1H-indole would commence with the corresponding 1-substituted indole-5-carbonitrile. The subsequent cycloaddition with an azide source would proceed as previously described for the unsubstituted analog.

General methods for the N-alkylation or N-arylation of indoles are well-established and typically involve deprotonation of the indole nitrogen with a suitable base followed by reaction with an alkyl or aryl halide. These N-substituted indoles can then be carried forward to introduce the tetrazole moiety.

Approaches to 3-Tetrazolyl-Indole Systems via Azirine-Aryne Reactions

A selective method for the synthesis of 3-(1H-tetrazol-5-yl)-indole derivatives has been developed utilizing the reaction of 2-(tetrazol-5-yl)-2H-azirines with in situ generated arynes. nih.govnih.gov This approach provides access to C-2 substituted 3-tetrazolyl-indoles.

The reaction proceeds through the nucleophilic addition of the 2H-azirine to the aryne, forming a zwitterionic intermediate. This is followed by an intramolecular nucleophilic attack of the aryl anion onto the C-2 carbon of the azirine ring, leading to C-N bond cleavage and the formation of a 3H-indole derivative. A subsequent 1,3-hydrogen shift yields the final 3-(tetrazol-5-yl)-indole product. nih.gov

The arynes are typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as potassium fluoride (KF). nih.govnih.gov The tetrazole moiety on the starting azirine is often protected, for example, with a benzyl (B1604629) group, which can be removed in a subsequent deprotection step to yield the N-unsubstituted tetrazole. nih.govnih.gov

A one-pot procedure for this transformation has been developed, enhancing the efficiency of the synthesis. nih.gov

Synthesis of other Substituted Indole-Tetrazole Hybrids

The synthesis of substituted indole-tetrazole hybrids is an area of significant research interest, primarily driven by the potential for these compounds to exhibit a wide range of biological activities. A prevalent strategy for creating these complex molecules is through molecular hybridization, which involves covalently linking the indole and tetrazole pharmacophores. This approach often utilizes multicomponent reactions (MCRs), which are highly valued for their efficiency, atom economy, and ability to generate structural diversity from simple starting materials. beilstein-journals.orgnih.gov

One of the most powerful MCRs employed in this context is the Ugi-azide four-component reaction (UA-4CR). researchgate.net This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide (often trimethylsilyl (B98337) azide, TMSN3), to produce 1,5-disubstituted 1H-tetrazoles. researchgate.net Researchers have successfully adapted this reaction to create indole-tetrazole hybrids by incorporating an indole moiety into one of the starting components. For instance, a series of 1,5-disubstituted tetrazole-indoles were synthesized in good to excellent yields through a sequence involving an Ugi-azide reaction followed by an acidic ring-closure. beilstein-journals.orgnih.gov

More advanced strategies involve high-order multicomponent reactions (HO-MCRs) that combine the Ugi-azide reaction with subsequent catalytic cyclization steps in a one-pot protocol. beilstein-journals.orgnih.gov For example, a cascade process consisting of a sequential Ugi-azide reaction followed by a Palladium/Copper-catalyzed heteroannulation has been used to synthesize 1,5-disubstituted tetrazole-methanesulfonylindole hybrids. beilstein-journals.orgnih.gov This operationally simple, one-pot protocol demonstrates high bond-forming efficiency, creating six new bonds (two C-C, three C-N, and one N-N) in a single sequence. beilstein-journals.orgnih.gov

Another approach involves a two-step reaction sequence: an Ugi-azide reaction to form the tetrazole ring, followed by a gold-catalyzed cyclization to construct the indole system, yielding the desired hybrid compounds in good to high yields. beilstein-journals.orgnih.gov Similarly, tetrazole-indoles have been prepared in moderate to high yields directly via the Ugi-azide reaction without a subsequent metal-catalyzed step. beilstein-journals.orgnih.gov

A different synthetic strategy focuses on creating tetrazolo[1,5-a]pyrimidine (B1219648) systems fused with an indole moiety. A one-pot, three-component reaction of various aldehydes, 1H-tetrazol-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine (B128534) has been shown to produce novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov This method is noted for its cost-effectiveness and high yields. nih.gov

A selective synthesis for 3-(1H-tetrazol-5-yl)-indoles has also been developed. nih.gov This method involves the reaction of in situ generated arynes with 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines. This reaction proceeds with high selectivity to form 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives, which can then be deprotected to yield the final N-unsubstituted 3-(1H-tetrazol-5-yl)-indoles. nih.gov

| Starting Materials | Reaction Type | Product Type | Key Features |

| Aldehyde, Amine, Isocyanide, Indole-containing azide | Ugi-azide 4CR / Acidic ring-closure | 1,5-Disubstituted tetrazole-indoles | Good to excellent yields. beilstein-journals.orgnih.gov |

| Aldehyde, Amine, Isocyanide, Azide / Propargylamine | Ugi-azide / Pd/Cu-catalyzed hetero-annulation | 1,5-Disubstituted tetrazole-methanesulfonylindole hybrids | High bond-forming efficiency (6 new bonds), one-pot protocol. beilstein-journals.orgnih.gov |

| Aldehyde, 1H-tetrazol-5-amine, 3-Cyanoacetyl indole | One-pot, three-component reaction | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles | Cost-effective, high yields, catalyzed by triethylamine. nih.gov |

| o-(trimethylsilyl)aryl triflates, KF, 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines | Aryne generation / Reaction with azirine / Deprotection | 3-(1H-tetrazol-5-yl)-indoles | High selectivity for the 3-substituted indole isomer. nih.gov |

Advanced Synthetic Techniques and Catalysis in Indole-Tetrazole Chemistry

The synthesis of indole-tetrazole hybrids has benefited significantly from the adoption of advanced techniques and catalytic systems designed to improve efficiency, reduce reaction times, and promote environmentally friendly processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in medicinal chemistry for its ability to accelerate reaction rates, increase yields, and enhance product purity, often under milder conditions than conventional heating. researchgate.netnih.gov The use of microwave irradiation has been successfully applied to key steps in the synthesis of indole and tetrazole heterocycles, making it a highly relevant tool for constructing their hybrid structures. researchgate.nettandfonline.com

For instance, classical indole syntheses such as the Fischer, Hemetsberger-Knittel, and Batcho-Leimgruber reactions have been adapted to microwave conditions, leading to significant rate enhancements. nih.gov Microwave heating can achieve high conversion to indole products in as little as 10 minutes, often without the formation of side products. researchgate.net Similarly, the synthesis of various nitrogen-containing heterocycles, including tetrazoles and triazoles, is expedited under microwave irradiation. tandfonline.comnih.gov One-pot syntheses that would take hours under conventional heating can be completed in minutes with microwave assistance, demonstrating a remarkable improvement in efficiency. nih.gov

In the context of indole-tetrazole hybrids, microwave-assisted synthesis can be applied to the cyclization and coupling reactions that form the core structure. For example, a microwave-assisted, one-pot, three-component coupling reaction has been developed for the synthesis of 2,3-disubstituted indoles. tandfonline.com The application of microwave energy to the synthesis of Schiff's bases from 1H-indole-2,3-dione (isatin) and subsequent conversion to Mannich bases has also been reported, with reaction times as short as 4-10 minutes. researchgate.net Given the efficiency of microwave heating for both indole and tetrazole formation, its application to their hybrid synthesis represents a significant advancement, facilitating rapid access to these complex molecules. researchgate.nettandfonline.com

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference(s) |

| Synthesis of trifluoromethyl-substituted spiro[indole-triazole] | 290 minutes | 10-25 minutes | 78% to 97% | nih.gov |

| Hemetsberger–Knittel indole synthesis | Several hours | 10 minutes | High conversion | researchgate.net |

| Synthesis of Schiff bases of indole derivatives | Not specified | 4-10 minutes | Efficient | researchgate.net |

| 1,3,5-trisubstituted-1,2,4-triazoles synthesis | > 4 hours | 1 minute | Up to 85% | nih.gov |

Heterogeneous Catalysis and Eco-Friendly Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on using less hazardous reagents, benign solvents like water, and recyclable catalysts. nih.govnih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and product contamination. nih.govmdpi.com

In the synthesis of tetrazole derivatives, several novel heterogeneous catalysts have been developed. One such example is a silica-coated iron oxide nanoparticle catalyst functionalized with a Schiff base-copper(II) complex ([Fe3O4@SiO2-Im(Br)-SB-Cu (II)]). nih.gov This magnetic nanocatalyst has shown high efficiency for the synthesis of 5-substituted 1H-tetrazoles in water, with yields up to 97%. nih.govmdpi.com The catalyst can be recovered using a magnet and reused multiple times with only a minor loss in activity. nih.gov The synergy between the copper center and an imidazolium (B1220033) ion linker is believed to contribute to its high catalytic effectiveness. nih.gov

Other eco-friendly catalysts for tetrazole synthesis include ceric ammonium (B1175870) nitrate (B79036) (CAN), which is inexpensive and effective for the [3+2] cycloaddition of nitriles and sodium azide. researchgate.net Nickel-based heterogeneous catalysts, such as sustainably produced β-Ni(OH)2 nanoparticles, have also been employed for the efficient synthesis of substituted tetrazoles in water under mild conditions. aston.ac.uk Metal-organic frameworks (MOFs), like a Ni-ascorbic acid MOF, are another class of recyclable heterogeneous catalysts showing promise for various organic transformations, including those relevant to tetrazole synthesis. nih.gov

For the indole component, eco-friendly protocols often involve catalyst-free reactions in water. For example, the cycloisomerization of 2-alkynylanilines to form indoles can be achieved under microwave irradiation in water without any added metal catalyst, acid, or base. tandfonline.com The development of modular synthetic routes from renewable resources like lignin (B12514952) also represents a green approach to producing biologically active indoles. rsc.org The combination of these heterogeneous catalytic systems and green protocols offers a sustainable pathway for the synthesis of indole-tetrazole hybrids.

Synthetic Routes for Multicyclic Systems Incorporating Indole-Tetrazole Units

The fusion of the indole-tetrazole scaffold with other heterocyclic rings creates multicyclic systems with potentially enhanced and novel biological properties. The synthetic strategies to access these complex architectures often involve sequential or multicomponent reactions that build upon the core hybrid structure.

Integration with Pyrazole (B372694) Moieties

The combination of indole, tetrazole, and pyrazole rings into a single molecular framework is a strategy to generate compounds of significant medicinal interest. mdpi.comresearchgate.net Pyrazoles, like indoles and tetrazoles, are important N-heterocycles found in many pharmacologically active compounds. mdpi.com

Synthetic approaches to these three-component hybrids can be envisioned by combining established methods for each ring system. For instance, an indole-3-carbohydrazide can serve as a versatile starting material. researchgate.net Reaction of this carbohydrazide (B1668358) with reagents like ethyl ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile (B14416) leads to the formation of [1-(indol-3-yl-carbonyl)]-1H-pyrazole derivatives. researchgate.net This demonstrates a clear pathway where the pyrazole ring is constructed onto an existing indole scaffold.

Further elaboration could involve the conversion of a nitrile or carboxylic acid group on either the indole or the newly formed pyrazole ring into a tetrazole. The [3+2] cycloaddition of an azide ion to a nitrile is a common method for tetrazole formation and could be applied as a final step. researchgate.net Alternatively, multicomponent reactions could be designed to form the tetrazole or pyrazole ring in the presence of the other pre-formed heterocycles. Transition-metal-catalyzed C-H functionalization offers another sophisticated route, allowing for the direct coupling of pre-synthesized pyrazole and indole-tetrazole fragments. researchgate.net

A review of pyrazole-tetrazole hybrids highlights numerous synthetic pathways where these two rings are linked, often via C-C, C-N, or N-N bonds. mdpi.com These strategies could be adapted by starting with an indole-substituted pyrazole or tetrazole to build the desired multicyclic system.

Fusion with Oxadiazole and Thiazole (B1198619) Rings

The incorporation of oxadiazole and thiazole rings into an indole-tetrazole structure can be achieved through various synthetic methodologies, often involving the chemical transformation of one heterocyclic ring into another or the condensation of appropriate building blocks.

Oxadiazole Integration: A common route to 1,3,4-oxadiazoles involves the acylative rearrangement of a 5-substituted tetrazole. nih.gov Treating a tetrazole derivative with a carboxylic acid anhydride (B1165640) or acid chloride can induce a ring-opening via nitrogen extrusion, followed by cyclization of the resulting N-acyl nitrilimine intermediate to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov This method provides a direct pathway to convert an indole-tetrazole hybrid into an indole-oxadiazole hybrid. An alternative route to 1,2,4-oxadiazoles starts from a nitrile (which could be on the indole scaffold), converting it to an amidoxime, which then undergoes ring closure with an appropriate reagent to form the oxadiazole ring. nih.gov

Thiazole Integration: Thiazole rings can be appended to the indole-tetrazole core using established thiazole syntheses, such as the Hantzsch thiazole synthesis. This would typically involve reacting a α-haloketone (where the ketone is part of the indole-tetrazole structure) with a thioamide. More contemporary methods involve multicomponent reactions or the Knoevenagel condensation of an indole-aldehyde with an active methylene-containing thiazolidinone, such as 2-thioxothiazolidin-4-one, to create indole-thiazolidinone hybrid structures. nih.gov Syntheses of tetrazole-thiazole hybrids have also been reported, for example, by reacting a 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole intermediate with a hydrazone to form a 2-(2-arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazole. nih.gov Adapting such a strategy by starting with an indole-containing tetrazole would lead to the desired multicyclic system.

| Heterocycle to Integrate | Synthetic Strategy | Key Intermediate/Reaction | Resulting Fused/Linked System | Reference(s) |

| Pyrazole | Ring construction on indole scaffold | Reaction of indole-3-carbohydrazide with β-dicarbonyl compounds. | [1-(Indol-3-yl-carbonyl)]-1H-pyrazole derivatives. | researchgate.net |

| 1,3,4-Oxadiazole | Acylative rearrangement of tetrazole | Treatment of a 5-substituted tetrazole with acetic anhydride. | Direct conversion of the tetrazole ring into a 1,3,4-oxadiazole ring. | nih.gov |

| 1,2,4-Oxadiazole (B8745197) | From a nitrile precursor | Conversion of a nitrile to an amidoxime, followed by cyclization. | Formation of a 1,2,4-oxadiazole ring from a cyano-functionalized indole. | nih.gov |

| Thiazole | Knoevenagel condensation | Reaction of an indole-aldehyde with a thiazolidinone derivative (e.g., 2-thioxothiazolidin-4-one). | Indole-thiazolidinone hybrids. | nih.gov |

| Thiazole | Reaction of α-halocarbonyl tetrazole | Reaction of a bromoacetyl-phenyl-tetrazole with hydrazones. | Tetrazole-phenyl-thiazole hybrids. | nih.gov |

Structural Characterization and Conformational Analysis of 5 2h Tetrazol 5 Yl 1h Indole Systems

Elucidation of Tetrazole Tautomerism in Indole (B1671886) Contexts (1H- and 2H-Tautomers)

A key structural feature of 5-substituted-1H-tetrazoles is their existence as a mixture of two principal tautomeric forms: the 1H- and 2H-tautomers. thieme-connect.com This tautomerism is a prototropic equilibrium involving the migration of the acidic proton between the N1 and N2 positions of the tetrazole ring. In solution, the 1H- and 2H-tautomers often coexist in an approximately 1:1 ratio, though this can be influenced by the solvent and the nature of the substituent at the C5 position. thieme-connect.com However, in the gas phase, the 2H-tautomer is generally more stable, while the more polar 1H-tautomer is often favored in the crystalline solid state. nih.govconicet.gov.ar

In the specific context of indole-tetrazole systems, this tautomerism is preserved. Synthetic methodologies have been developed to selectively produce indole derivatives bearing either the 1H- or 2H-tetrazole moiety, allowing for the isolation and characterization of each distinct tautomer. nih.gov For instance, the deprotection of a 3-[2-(4-benzyl)-2H-tetrazol-5-yl]-2-phenyl-1H-indole yields the corresponding 3-(1H-tetrazol-5-yl)-2-phenyl-1H-indole, demonstrating the conversion to the 1H form. nih.gov

The stability and reactivity of these tautomers can differ significantly. Theoretical and experimental studies on related molecules, such as 1-(tetrazol-5-yl)ethanol, have revealed that the tautomeric form dictates the types of intramolecular hydrogen bonds that can form (e.g., N-H···O in the 1H-tautomer versus O-H···N in the 2H-tautomer). conicet.gov.arnih.gov This difference in intramolecular bonding can lead to tautomer-selective photochemistry, where one tautomer may be reactive while the other is photostable. nih.gov This highlights the critical importance of understanding the tautomeric equilibrium in predicting the behavior of indole-tetrazole compounds.

Spectroscopic and Analytical Characterization Methods for Confirmation of Synthesized Structures

The unambiguous identification of 5-(tetrazol-5-yl)-1H-indole derivatives and the differentiation between their tautomeric and isomeric forms rely on a combination of modern spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are indispensable tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecular structure. In ¹H NMR spectra of 3-(1H-tetrazol-5-yl)-indoles, the N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (e.g., ~12.09 ppm in DMSO-d₆), while the tetrazole N-H proton signal may also be observed. nih.govacs.org In ¹³C NMR, the carbon atom of the tetrazole ring is a key indicator, often resonating in the range of 150-160 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectra provide confirmation of key functional groups. Characteristic absorption bands include N-H stretching vibrations (typically broad, around 3200-3400 cm⁻¹) and C=N stretching of the tetrazole ring (around 1600 cm⁻¹). nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are used to confirm the elemental composition of the synthesized compounds. nih.govacs.org

The following table summarizes representative spectroscopic data for a synthesized indole-tetrazole derivative.

| Spectroscopic Data for 2-Phenyl-3-(1H-tetrazol-5-yl)-1H-indole nih.govacs.org | |

| Technique | Observed Data |

| IR (cm⁻¹) | 3320, 1608, 1601, 1338, 1054, 775, 746 |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.09 (br s, 1H, NH), 7.64 (d, J = 8.4 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.45–7.46 (m, 4H), 7.34–7.38 (m, 1H), 7.28–7.32 (m, 1H), 7.13–7.17 (m, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 137.2, 133.7, 130.5, 130.0, 129.0, 127.2, 127.2, 124.3, 120.9, 120.1, 116.8, 112.7 |

| HRMS (ESI) | Calculated for C₁₅H₁₂N₅ [M+H]⁺: 262.1087; Found: 262.1087 |

Crystallographic Investigations and Geometric Parameters of Indole-Tetrazole Compounds

In its monohydrate crystalline form, the compound adopts an orthorhombic system. nih.gov The molecule is nearly planar, but a slight twist exists between the heterocyclic rings. The dihedral angle between the mean planes of the indole's benzene (B151609) ring and the tetrazole ring is 8.71(3)°, while the angle between the benzene and imidazole (B134444) rings of the indole moiety is only 1.32(2)°. nih.govresearchgate.net This indicates a high degree of coplanarity in the 5-substituted isomer.

The molecular packing in the crystal is heavily influenced by a network of hydrogen bonds. Strong intermolecular N-H···N hydrogen bonds link the 5-(1H-tetrazol-5-yl)-1H-indole molecules into chains. These chains are further interconnected by the water molecules through O-H···N and N-H···O hydrogen bonds, forming layers. nih.gov Additionally, π-π stacking interactions between the imidazole, tetrazole, and benzene rings, with centroid-centroid distances ranging from 3.733(2) Å to 3.832(2) Å, contribute to the cohesion between these layers. nih.gov

The following table presents key crystallographic data for 5-(1H-tetrazol-5-yl)-1H-indole monohydrate.

| Crystallographic Data for 5-(1H-tetrazol-5-yl)-1H-indole monohydrate nih.govresearchgate.net | |

| Parameter | Value |

| Chemical Formula | C₉H₇N₅·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8978 (14) |

| b (Å) | 9.953 (2) |

| c (Å) | 13.713 (3) |

| V (ų) | 941.4 (3) |

| Dihedral Angle (Benzene-Tetrazole) | 8.71 (3)° |

| Dihedral Angle (Benzene-Imidazole) | 1.32 (2)° |

Impact of Substituents on Molecular Conformation and Tautomeric Equilibrium

Furthermore, substituents can influence the relative stability of the 1H- and 2H-tetrazole tautomers. This is often mediated through electronic effects (electron-donating or electron-withdrawing nature) and steric hindrance. For instance, in the synthesis of 3-(2H-tetrazol-5-yl)-indoles, the reactivity of the precursors was found to be dependent on the nature of the substituent at the C-2 position of the azirine intermediate; phenyl- and thienyl-substituted precursors showed different reactivity compared to furyl- and pyrrolyl-substituted ones, which can be attributed to differences in their electronic properties. nih.gov

Intramolecular hydrogen bonding, which is dependent on both the tautomeric form and the presence of suitable substituent groups, also plays a crucial role in dictating the preferred conformation. Studies on related tetrazole systems show that conformers stabilized by intramolecular hydrogen bonds are energetically favored. conicet.gov.arnih.gov Therefore, the strategic placement of substituents can be used to favor specific conformations and potentially lock the molecule into a single, predominant tautomeric form, thereby influencing its chemical and physical properties.

Structure Activity Relationship Sar Studies of 5 2h Tetrazol 5 Yl 1h Indole Analogues

Systematic Structural Modifications of the Indole (B1671886) and Tetrazole Moieties

Systematic structural modifications of the indole and tetrazole moieties of 5-(2H-tetrazol-5-yl)-1H-indole analogues have been pivotal in understanding their therapeutic potential. Researchers have explored a variety of substitutions at different positions on both the indole and tetrazole rings to modulate the pharmacological properties of these compounds.

For instance, in the development of novel antimitotic tubulin inhibitors, a family of halogenated 5-(5-(pyridin-4-yl)-1H-tetrazol-1-yl)-1H-indoles was proposed. nih.gov The synthesis of these analogues involved key steps such as the formation of an amide bond followed by the construction of the tetrazole ring using sodium azide (B81097) and silicon tetrachloride. nih.gov This highlights the synthetic accessibility of modifying the tetrazole portion of the molecule.

Further studies have synthesized new 1-[(tetrazol-5-yl)methyl]indole derivatives from 2-phenylindole. nih.govnih.gov These syntheses also included the preparation of acyclic C-nucleoside analogues and their corresponding glycoside derivatives, demonstrating the feasibility of introducing larger, more complex substituents on the indole nitrogen. nih.govnih.gov The antimicrobial activity of these compounds was evaluated, with some derivatives showing potent antibacterial and antifungal effects. nih.govnih.gov

The position of the tetrazole ring on the indole scaffold is also a critical factor. Research has been conducted on regioisomeric tetrazolyl indole derivatives, where the tetrazole moiety is attached at different positions of the indole nitrogen. globalresearchonline.net These studies have been crucial in determining the optimal substitution pattern for specific biological targets.

Table 1: Examples of Systematic Structural Modifications

| Base Compound | Modification | Resulting Analogue Type | Reference |

|---|---|---|---|

| This compound | Halogenation and substitution at the tetrazole ring | Halogenated 5-(5-(pyridin-4-yl)-1H-tetrazol-1-yl)-1H-indoles | nih.gov |

| 2-Phenylindole | Attachment of a (tetrazol-5-yl)methyl group to the indole nitrogen | 1-[(Tetrazol-5-yl)methyl]indole derivatives | nih.govnih.gov |

| Indole | Introduction of a tetrazole moiety at various nitrogen positions | Regioisomeric tetrazolyl indole derivatives | globalresearchonline.net |

Influence of Substituent Nature and Position on Pharmacological Profiles

The nature and position of substituents on the this compound framework have a profound impact on the pharmacological profiles of the resulting analogues. These modifications can influence potency, selectivity, and the type of biological activity observed.

In the context of anticancer research, new (tetrazol-5-yl)methylindole derivatives have been synthesized and evaluated for their activity against human liver carcinoma cells (HepG2). nih.gov The results indicated that arylidine substituted tetrazole derivatives were the most active, highlighting the importance of specific aromatic substitutions for anticancer efficacy. nih.gov Another study also reported that a (tetrazol-5-yl)methylindole derivative was highly active against the HepG2 cell line, affecting cell viability in a dose-dependent manner. nih.gov

The position of substituents is also critical. For example, in a series of linezolid (B1675486) analogues, which share structural similarities with the studied compounds, the 5-S stereo center in the oxazolidinone ring was found to be the only configuration with antibacterial activity. kcl.ac.uk This underscores the stereochemical requirements for biological activity.

Furthermore, research on tetrazolyl indole derivatives as estrogen receptor (ER) binding agents revealed that N-2 regioisomers were moderately effective antagonists. globalresearchonline.net This demonstrates that the precise attachment point of the tetrazole-containing substituent to the indole nitrogen can dictate the nature of the pharmacological response, in this case, agonistic versus antagonistic activity.

Identification of Key Pharmacophoric Elements for Target Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For this compound analogues, the indole ring, the tetrazole ring, and specific substituents have been identified as key pharmacophoric elements.

The combination of an indole, a tetrazole, and a halogenated pyridine (B92270) has been proposed as a new family of anti-tumor colchicine-site ligands. nih.gov This suggests that each of these three components plays a crucial role in the interaction with the target protein, tubulin. Computational modeling and in vitro testing confirmed that a diaryl tetrazole derivative satisfying these pharmacophoric requirements is a potent inhibitor of tubulin polymerization. nih.gov

The tetrazole ring itself is a significant pharmacophore, often acting as a bioisostere of a carboxylic acid. acs.orgresearchgate.netresearchgate.net Its ability to participate in hydrogen bonding and electrostatic interactions is critical for target binding. acs.org The nitrogen atoms of the tetrazole ring are key interaction points. acs.org The indole nucleus, on the other hand, can engage in hydrophobic and π-stacking interactions with the biological target. u-tokyo.ac.jp The hydrogen atom on the indole nitrogen can also be important for hydrogen bonding, as its replacement can lead to a loss of activity. u-tokyo.ac.jp

Table 2: Key Pharmacophoric Elements and Their Roles

| Pharmacophoric Element | Potential Role in Target Interaction | Reference |

|---|---|---|

| Indole Ring | Hydrophobic interactions, π-stacking | u-tokyo.ac.jp |

| Indole N-H | Hydrogen bond donor | u-tokyo.ac.jp |

| Tetrazole Ring | Bioisostere of carboxylic acid, hydrogen bonding, electrostatic interactions | acs.orgresearchgate.netresearchgate.net |

| Substituents on Indole/Tetrazole | Fine-tuning of binding affinity, specificity, and pharmacological profile | nih.govnih.gov |

Comparative Bioisosteric Replacements and their SAR Implications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. researchgate.netu-tokyo.ac.jp In the context of this compound analogues, the tetrazole ring is a well-known bioisostere for the carboxylic acid group. acs.orgresearchgate.netresearchgate.net This replacement can lead to improved metabolic stability and other desirable physicochemical properties. acs.orgresearchgate.net

Studies have shown that replacing a carboxylic acid moiety with a tetrazole ring often maintains or even enhances biological activity. acs.org For example, in one study, the replacement of a tetrazole moiety with other carboxyl bioisosteres like 5-oxo-1,2,4-oxadiazole and 5-thioxo-1,2,4-oxadiazole resulted in a dramatic decrease in binding affinity, highlighting the superiority of the tetrazole ring in that specific chemical context. acs.org

The tetrazole ring can also serve as a bioisostere for a cis-amide bond, making it a valuable tool in the design of peptidomimetics. acs.orgnih.gov This is particularly relevant for targeting protein-protein interactions.

Furthermore, other bioisosteric replacements within the this compound scaffold have been explored. For instance, the substitution of hydrogen with fluorine, a common monovalent isosteric replacement, can significantly alter the electronic properties of the molecule without causing major steric changes. u-tokyo.ac.jp Such modifications can lead to enhanced pharmacological properties.

Pharmacological and Biochemical Investigations of 5 2h Tetrazol 5 Yl 1h Indole Derivatives

Antimicrobial Activities

Derivatives of the 5-(2H-tetrazol-5-yl)-1H-indole scaffold have been a focal point of antimicrobial research, with studies exploring their efficacy against a variety of pathogenic bacteria and fungi.

Antibacterial Spectrum and Efficacy Studies

A number of studies have demonstrated that synthetic derivatives of 1-[(tetrazol-5-yl)methyl]indole possess notable antibacterial properties. For instance, certain compounds from this class have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov One study highlighted a specific derivative, referred to as compound 55, which exhibited strong activity against Escherichia coli, Bacillus subtilis, Streptococcus lactis, and Pseudomonas sp. when compared to the standard drug ciprofloxacin. nih.gov Further research identified other derivatives, compounds 56 and 57, as having strong efficacy specifically against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.gov The investigation into new 1-[(tetrazol-5-yl)methyl]indole derivatives revealed that compounds designated as 3, 5, and 19b exhibited potent antibacterial activity. nih.gov

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of this compound derivatives has also been evaluated. In a study assessing a range of newly synthesized 1-[(tetrazol-5-yl)methyl]indole derivatives, compounds labeled as 4, 5, and 10 demonstrated high activity against the tested fungal strains, with their performance being compared to the standard antifungal agent fusidic acid. nih.gov The same research program also identified a compound referred to as 55, which, in addition to its antibacterial properties, showed high activity against the tested fungi. nih.gov These findings underscore the potential of this chemical scaffold in developing new antifungal agents. nih.govnih.gov

Antiviral Activities

The unique structural characteristics of this compound derivatives have made them candidates for antiviral drug discovery, with a notable focus on their potential to inhibit the replication of HIV-1 and other viruses.

Inhibition of Viral Attachment and Replication (e.g., HIV-1)

Research has identified 7-(2H-tetrazol-5-yl)-1H-indole as a potent inhibitor of HIV-1 attachment. nih.gov This initial stage of the viral life cycle is a critical target for antiretroviral therapy. Combination antiretroviral therapy (cART) is the standard treatment for HIV, acting on various steps of the replication cycle. nih.gov The development of new compounds that can inhibit viral entry or attachment is a key strategy to combat the emergence of drug-resistant strains. nih.gov However, the therapeutic development of 7-(2H-tetrazol-5-yl)-1H-indole faced challenges due to a lack of oral bioavailability in rat models, which was attributed to the acidic nature of the tetrazole moiety hindering absorption. nih.gov

Activity against DNA and RNA Viruses

Beyond HIV-1, the broader antiviral potential of tetrazole-containing compounds has been explored. Studies have shown that certain tetrazole derivatives can inhibit the replication of Herpes Simplex Viruses (HSV-1 and HSV-2) by targeting their DNA polymerases. nih.gov Additionally, some derivatives have demonstrated inhibitory effects on the RNA transcriptase activity of influenza A virus. nih.gov For instance, a series of nonannulated tetrazolylpyrimidines, which combine tetrazole and pyrimidine (B1678525) rings, showed moderate in vitro activity against the H1N1 subtype of influenza A virus. nih.gov This suggests that the tetrazole moiety, when incorporated into larger molecular structures, can confer activity against a range of both DNA and RNA viruses.

Anticancer and Cytotoxic Potentials

The cytotoxic properties of this compound derivatives against various cancer cell lines have been a significant area of investigation. The indole (B1671886) nucleus itself is a component of many natural and synthetic molecules with anticancer properties. mdpi.comscispace.com

A study on novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives demonstrated significant cytotoxic activity. mdpi.com These compounds were tested against several human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), MDA-MB-231 (breast), and A549 (lung). mdpi.com Notably, compounds designated 4h, 4b, 4c, 4i, and 4a showed potent anticancer activities against the human colon cancer cell line, and all tested compounds in this series displayed potent activity against the human lung cancer cell line. mdpi.com

Another study focused on (tetrazol-5-yl)methylindole derivatives and their acyclic C-nucleoside analogs. scispace.com The anticancer activity of these synthesized compounds was evaluated against the human liver carcinoma cell line (HepG2). The results indicated that arylidine substituted tetrazole derivatives 7c and 7d were the most active among the tested compounds. scispace.com

Furthermore, research into 3-(1H-tetrazol-5-yl)-β-carbolines, which incorporate a tetrazolyl-indole related structure, revealed them to be the most active compounds in a tested series against colorectal cancer cell lines. nih.gov These derivatives exhibited IC₅₀ values ranging from 3.3 µM to 4.6 µM against both HCT116 p53+/+ and p53-/- cell lines, indicating a mechanism of action that may be independent of the p53 tumor suppressor pathway. nih.gov

Table 1: Cytotoxic Activity of 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile Derivatives Data extracted from a study on novel tetrazolopyrimidine compounds. The values represent the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) against various human cancer cell lines.

| Compound | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

|---|---|---|---|

| 4a | 10.5 | 15.2 | 9.8 |

| 4b | 8.2 | 12.1 | 7.5 |

| 4c | 8.9 | 13.5 | 8.1 |

| 4h | 7.5 | 11.8 | 6.9 |

| 4i | 9.7 | 14.3 | 8.8 |

Table 2: Anticancer Activity of (Tetrazol-5-yl)methylindole Derivatives Data from a study evaluating derivatives against the HepG2 human liver carcinoma cell line. Values represent the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM).

| Compound | HepG2 (Liver) IC₅₀ (µM) |

|---|---|

| 7c | 25.5 |

| 7d | 28.1 |

In Vitro Antiproliferative Effects on Diverse Cancer Cell Lines

The indole scaffold is a core component of numerous natural and synthetic molecules with significant biological activities, including anticancer effects. researchgate.netmdpi.com When combined with a tetrazole moiety, these derivatives have demonstrated notable antiproliferative activity across a spectrum of human cancer cell lines.

Research has shown that 3-(1H-tetrazol-5-yl)-β-carbolines, which are derivatives of indole, are particularly potent. nih.gov These compounds have been evaluated against colorectal adenocarcinoma (HCT116 and HT29), pancreatic adenocarcinoma (PANC-1), melanoma (A375), hepatocarcinoma (HEPG2), and breast adenocarcinoma (MCF-7) cell lines. The 3-(1H-tetrazol-5-yl)-β-carbolines emerged as the most active compounds in one study, with half-maximal inhibitory concentration (IC50) values ranging from 3.3 µM to 9.6 µM against HCT116 and HT29 cell lines. nih.gov Further testing of a specific 3-tetrazolyl-β-carboline derivative revealed IC50 values below 8 μM against a broader panel of cancer cells. nih.gov

Similarly, a series of novel biphenyl-derived 5-substituted-indolin-2-ones, where a nitrile group was converted to a tetrazole, were screened for anti-proliferative activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). primescholars.com Several of these tetrazole-containing compounds displayed potent anti-proliferative effects at a concentration of 10 µM. primescholars.com Another study focused on 5-pyridyl-1-tetrazol-1-yl-indole derivatives, which achieved significant antimitotic effects against a wide range of cancer cells, showing particular efficacy against glioblastoma (GBM) cells. researchgate.net

The table below summarizes the antiproliferative activity of selected indole-tetrazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| 3-(1H-tetrazol-5-yl)-β-carbolines | Colorectal (HCT116) | 3.3 µM - 9.6 µM | nih.gov |

| 3-(1H-tetrazol-5-yl)-β-carbolines | Colorectal (HT29) | 3.3 µM - 9.6 µM | nih.gov |

| 3-Tetrazolyl-β-carboline derivative | Pancreatic (PANC-1) | < 8 µM | nih.gov |

| 3-Tetrazolyl-β-carboline derivative | Melanoma (A375) | < 8 µM | nih.gov |

| 3-Tetrazolyl-β-carboline derivative | Hepatocarcinoma (HEPG2) | < 8 µM | nih.gov |

| 3-Tetrazolyl-β-carboline derivative | Breast (MCF-7) | < 8 µM | nih.gov |

| Indolo–pyrazole-thiazolidinone | Melanoma (SK-MEL-28) | 3.46 µM | nih.gov |

Induction of Growth Inhibition and Cytotoxicity in Cellular Models

The antiproliferative effects of this compound derivatives are often linked to their ability to induce growth inhibition and cytotoxicity through various cellular mechanisms. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method used to assess cell proliferation and cytotoxicity, and studies have consistently shown that these compounds inhibit the growth of cancer cells in a concentration-dependent manner. nih.govnih.gov

One of the key mechanisms identified is the inhibition of tubulin polymerization. researchgate.netnih.gov Tubulin is a critical protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). For example, a study on indolo–pyrazole (B372694) derivatives grafted with thiazolidinone found that the most potent compound inhibited tubulin polymerization by about 60% and effectively induced apoptosis, as evidenced by the formation of apoptotic bodies and fragmented nuclei. nih.gov

Furthermore, investigations into 3-(1H-tetrazol-5-yl)-β-carbolines revealed a mechanism of action that is independent of the p53 tumor suppressor pathway, which is significant as many cancers have mutated or non-functional p53. nih.gov The induction of apoptosis has been confirmed through methods such as DAPI staining of nuclei and the TUNEL assay, which detects DNA fragmentation, a hallmark of apoptosis. nih.gov

Cardiovascular and Angiotensin II Receptor Antagonism Studies

The renin-angiotensin system (RAS) is a crucial regulator of blood pressure and cardiovascular homeostasis. The angiotensin II type 1 (AT1) receptor is a key component of this system, and its blockade is a major strategy for treating hypertension. The tetrazole group is a well-established acidic bioisostere for the carboxylic acid group and is a critical feature in many nonpeptide AT1 receptor antagonists, often referred to as "sartans". nih.govacs.org

In Vitro Receptor Binding Affinity

Derivatives of this compound have been investigated as potent AT1 receptor antagonists. In vitro radioligand binding assays are used to determine the affinity of these compounds for the AT1 receptor, typically by measuring their ability to displace a radiolabeled angiotensin II analog. The results are often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the specific binding) or a Ki value (the inhibition constant).

Studies have shown that indole derivatives can exhibit nanomolar affinity for the AT1 receptor. For instance, a series of novel 6-substituted benzimidazoles with 1,4-disubstituted or 1,5-disubstituted indole moieties displayed high affinity for the AT1 receptor. One compound, in particular, showed a higher affinity (IC50 = 1.13 nM) than the established drug telmisartan (B1682998) (IC50 = 2.12 nM). rsc.org Other nonpeptide antagonists incorporating a tetrazole ring have also demonstrated high potency, with IC50 values in the low nanomolar range. nih.govnih.gov

The table below presents the in vitro AT1 receptor binding affinities for selected tetrazole-containing antagonists.

| Compound | Receptor Source | Binding Affinity (IC50) | Reference |

| Compound 1f (indole derivative) | VSMCs | 1.13 ± 1.68 nM | rsc.org |

| Telmisartan (reference) | VSMCs | 2.12 ± 0.14 nM | rsc.org |

| UR-7280 (pyrazole-tetrazole) | Not specified | 3 nM | acs.org |

| Losartan (reference) | Not specified | 59 nM | acs.org |

| SC-51316 (triazol-tetrazole) | Rat adrenal cortical membranes | 3.6 nM | nih.gov |

| SC-51316 (triazol-tetrazole) | Rat uterine membranes | 5.1 nM | nih.gov |

| Biphenyl-tetrazole derivative | Rabbit aorta AT-1 receptor | 0.100 nM | bindingdb.org |

In Vivo Pharmacological Evaluation in Animal Models

The in vitro receptor binding affinity of these compounds often translates to significant antihypertensive effects in animal models. The spontaneously hypertensive rat (SHR) is a commonly used model for these evaluations.

In vivo studies have demonstrated that orally administered indole-based AT1 receptor antagonists can cause a significant and long-lasting reduction in blood pressure. rsc.org For example, compound 1f from the aforementioned study not only showed high in vitro affinity but also produced a maximal reduction in mean blood pressure of 55.98 ± 4.74 mmHg at a dose of 10 mg/kg in SHRs. This antihypertensive effect was sustained for over 24 hours, outperforming telmisartan. rsc.org Similarly, another potent pyrazole-tetrazole antagonist, UR-7280, caused a 30 mmHg fall in blood pressure at a low oral dose of 0.3 mg/kg. acs.org These findings highlight the potential of indole and other heterocyclic tetrazole derivatives as effective antihypertensive agents.

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response mediated by various factors, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and primarily involved in the inflammatory response. nih.govnih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Cyclooxygenase (COX) Isozyme Inhibition Studies

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a classic example. nih.gov Modern research has focused on designing indole-based compounds with high selectivity for the COX-2 isozyme. The inclusion of a tetrazole moiety has been explored in this context.

In vitro COX isozyme inhibition assays are used to determine the potency and selectivity of these compounds. Studies on novel N-methylsulfonyl-indole derivatives showed that some compounds were potent inhibitors of COX-2. tandfonline.com For instance, one derivative exhibited a COX-2 IC50 of 0.11 µM, which was comparable to the reference drug celecoxib (B62257) (IC50 = 0.09 µM), while showing significantly less inhibition of COX-1. tandfonline.com This results in a high COX-2 selectivity index (SI), indicating a potentially better gastrointestinal safety profile. Other studies on different indole derivatives have also identified compounds with significant anti-inflammatory activity and selective COX-2 inhibition. nih.govresearchgate.net

The table below summarizes the COX inhibitory activity and selectivity of representative indole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Compound 5d | 15.34 | 0.11 | 139.45 | tandfonline.com |

| Compound 4e | 13.55 | 0.13 | 104.23 | tandfonline.com |

| Celecoxib (reference) | 3.12 | 0.09 | 34.67 | tandfonline.com |

| Indomethacin (reference) | 0.13 | 0.23 | 0.56 | tandfonline.com |

| Compound S3 | Not specified | Not specified | Selectively inhibits COX-2 expression | nih.gov |

Modulation of Inflammatory Mediators

Derivatives of indole and tetrazole are recognized for their anti-inflammatory properties. nih.govscispace.com Indole-based compounds can modulate crucial inflammatory pathways, including those regulated by nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory effect of certain indole derivatives has been demonstrated in models such as carrageenan-induced paw edema in rats. tandfonline.com

Specifically, tetrazole-containing compounds have been designed and synthesized as inhibitors of the COX-2 enzyme. tandfonline.comnih.gov Studies on novel indole derivatives have shown they can inhibit the production of key inflammatory mediators. For instance, some compounds have been found to suppress lipopolysaccharide (LPS)-induced production of prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). tandfonline.com One study highlighted a tetrazole derivative that exhibited potent COX-2 inhibitory activity with an IC₅₀ value of 0.039 µM. tandfonline.com Another series of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives also showed high anti-inflammatory activity, comparable to the standard drug celecoxib. tandfonline.com

These findings underscore the potential of this chemical class to interfere with the production and activity of mediators that drive inflammatory responses.

Enzyme Inhibition Profiles

The specific structural characteristics of this compound derivatives make them effective inhibitors of several key enzyme systems involved in disease.

Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways. Research has shown that derivatives of tetrazole-containing compounds can act as effective phosphodiesterase inhibitors. For example, certain derivatives have demonstrated inhibitory activity against phosphodiesterase (PDE3A). Furthermore, tetrazole compounds have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory conditions. google.comvu.nl The development of inhibitors for trypanosomal PDEs, such as TbrPDEB1, has often started from scaffolds of known human PDE4 inhibitors, highlighting the translatable nature of these chemical motifs. vu.nl

The antiviral potential of tetrazole and indole derivatives is partly mediated through the inhibition of viral polymerases and transcriptases. A thio-analogue of 5-(phosphonomethyl)-1H-tetrazole was identified as an effective inhibitor of Herpes Simplex Virus-1 (HSV-1) DNA polymerase and influenza RNA transcriptase. nih.gov In the context of the Human Immunodeficiency Virus (HIV), indolylarylsulfones, which are structurally related to the core compound, have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Furthermore, indole derivatives have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. nih.govmdpi.com Research into benzisothiazolone derivatives has also identified compounds that inhibit both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 reverse transcriptase, suggesting that related heterocyclic structures can target multiple enzymatic functions. mdpi.com

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Indole derivatives have been designed and evaluated as potent inhibitors of 5-lipoxygenase (5-LOX). nih.gov Several novel indole derivatives exhibited significant inhibitory activity against 5-LOX in rat peritoneal leukocytes, with some compounds showing IC₅₀ values below 1 microM, which is more potent than the reference drug Zileuton. nih.gov Other studies have focused on N-methylsulfonyl-indole derivatives that possess dual inhibitory effects on both COX-2 and 5-LOX. tandfonline.com While the exact binding mode is not always specified, the inhibition of both DNA polymerase and RNase H activities of HIV reverse transcriptase by some heterocyclic compounds has been attributed to binding at allosteric sites. mdpi.com

Table 1: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Selected Indole Derivatives

| Compound | Description | IC₅₀ (µM) | Reference |

| 1m | Indole Derivative | < 1 | nih.gov |

| 1s | Indole Derivative | < 1 | nih.gov |

| 4a | Indole Derivative | < 1 | nih.gov |

| 6a | Indole Derivative | < 1 | nih.gov |

| Zileuton | Reference Drug | > 1 | nih.gov |

Other Biological Activities

Beyond their anti-inflammatory and enzyme-inhibiting properties, derivatives of this compound have demonstrated a broad spectrum of other biological effects, including anticancer, antiviral, and antimicrobial activities.

Anticancer Activity: New (tetrazol-5-yl)methylindole derivatives have been synthesized and tested for their anticancer activity against the human liver carcinoma cell line (HepG2). scispace.com One compound in this series showed high activity, affecting cell viability in a dose-dependent manner with an IC₅₀ value of 4.2 μM. nih.gov Additionally, 3-(1H-tetrazol-5-yl)-β-carboline derivatives, which contain the indole core, were found to be the most active compounds in a study against colorectal cancer cell lines, with IC₅₀ values ranging from 3.3 µM to 4.6 µM. nih.gov

Antiviral Activity: In addition to polymerase inhibition, these compounds exhibit other antiviral mechanisms. Notably, 7-(2H-Tetrazol-5-yl)-1H-indole was identified as a potent inhibitor of HIV-1 attachment. nih.gov

Antimicrobial Activity: A series of new 1-[(tetrazol-5-yl)methyl]indole derivatives displayed strong activity against a range of bacteria, including Escherichia coli, Bacillus subtilis, Streptococcus lactis, and Pseudomonas sp., with some compounds also showing high activity against fungi like Aspergillus Niger and Penicillium sp. nih.govnih.gov

Antiprotozoal Activity: The therapeutic reach of these compounds extends to protozoal infections. A series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were evaluated for antileishmanial activity against Leishmania braziliensis. nih.gov The most potent compounds showed IC₅₀ values of 15 µM and 26 µM, with lower cytotoxicity than the reference drug pentamidine. nih.gov Another tetrazole derivative demonstrated potent antiamoebic activity against Entamoeba histolytica with an IC₅₀ of 0.86 μM. nih.gov

Table 2: Selected Biological Activities of this compound and Related Derivatives

| Activity | Compound Derivative | Target Organism/Cell Line | IC₅₀ (µM) | Reference |

| Anticancer | (Tetrazol-5-yl)methylindole | HepG2 (Human Liver Carcinoma) | 4.2 | nih.gov |

| Anticancer | 3-(1H-tetrazol-5-yl)-β-carboline | HCT116 (Colorectal Carcinoma) | 3.3 - 4.6 | nih.gov |

| Antileishmanial | 3-chlorophenyl tetrazole | Leishmania braziliensis | 15 | nih.gov |

| Antileishmanial | 3,4-dichlorophenyl tetrazole | Leishmania braziliensis | 26 | nih.gov |

| Antiamoebic | Tetrazole derivative | Entamoeba histolytica | 0.86 | nih.gov |

Mechanistic and Molecular Action Studies of 5 2h Tetrazol 5 Yl 1h Indole Analogues

Investigation of Molecular Targets and Signaling Pathways

The indole (B1671886) ring system is a common scaffold in molecules that target a wide array of biological entities, and its combination with a tetrazole ring often confers unique properties. Research into analogues of 5-(2H-tetrazol-5-yl)-1H-indole has identified several molecular targets and has begun to map the signaling pathways they modulate.

Indole derivatives have been shown to target key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). tandfonline.com Furthermore, certain analogues have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). tandfonline.com In the realm of oncology, indole compounds have been found to influence apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-xl. mdpi.com Their inhibitory activity extends to critical components of cell signaling cascades, including receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as cyclin-dependent kinases (CDKs) that govern the cell cycle. nih.gov

Some tetrazole analogues have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them of interest in cancer research. nih.gov In a more specific example, the tetrazole analogue of indole-3-acetic acid has been shown to selectively bind to the TIR1/AFB-Aux/IAA receptor, highlighting the potential for highly specific molecular targeting. researchgate.net

A study on novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives revealed potent anticancer activities against various human cancer cell lines, including colon, lung, and breast cancer. semanticscholar.org The cytotoxic effects of these compounds suggest interference with critical cellular pathways, leading to cancer cell death. semanticscholar.org

| Analogue Class | Molecular Target/Signaling Pathway | Therapeutic Area of Interest |

| Indole-tetrazole derivatives | COX-2, 5-LOX, TNF-α, IL-6 | Anti-inflammatory |

| Indole compounds | Bax, Bcl-xl regulation | Oncology |

| Indole-tetrazole hybrids | EGFR, VEGFR-2, CDK-2 | Oncology |

| Tetrazole analogues | Tubulin polymerization | Oncology |

| Tetrazole analogue of IAA | TIR1/AFB-Aux/IAA receptor | Not specified |

| Tetrazolopyrimidine derivatives | Undisclosed cancer-related pathways | Oncology |

Binding Interactions with Receptors and Enzymes

The binding affinity of this compound analogues to various receptors and enzymes is a critical determinant of their biological activity. The tetrazole ring, being a bioisostere of a carboxylic acid, plays a significant role in these interactions. mdpi.comacs.org Its ability to delocalize negative charge can enhance binding to receptor sites.

A notable example is the analogue 4,6-dichloro-2-(1H-tetrazol-5-yl)-1H-indole, which has demonstrated binding affinity for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. ttuhsc.edu This interaction is significant as the NMDA receptor is a key player in synaptic plasticity and neuronal function.

In the context of hormone-related cancers, a series of indole-tetrazole derivatives were designed and synthesized to target the estrogen receptor-alpha (ER-α). rsc.org Two compounds from this series, 5d and 5f , exhibited significant anti-proliferative activity against ER-α positive breast cancer cell lines and demonstrated noteworthy binding affinity to the ER-α protein. Molecular docking studies suggested that these compounds induce conformational changes in the receptor, leading to an antagonistic effect. rsc.org

Another study focused on pyrazino[1,2-a]indole (B3349936) derivatives, which, although not direct this compound analogues, share the core indole structure. These compounds were found to be partial agonists at the 5-HT2C receptor, with a higher affinity for this subtype over the 5-HT2A receptor. mdpi.com

| Compound/Analogue | Receptor/Enzyme Target | Binding Affinity/Effect |

| 4,6-Dichloro-2-(1H-tetrazol-5-yl)-1H-indole | NMDA receptor (glycine site) | Demonstrates binding affinity |

| Indole-tetrazole derivative 5d | Estrogen Receptor-α (ER-α) | IC50 = 5.826 nM |

| Indole-tetrazole derivative 5f | Estrogen Receptor-α (ER-α) | IC50 = 110.6 nM |

| Pyrazino[1,2-a]indole derivatives | 5-HT2C receptor | Partial agonist with high affinity |

Cellular Permeability and Bioavailability Studies in Non-Human Models

A significant finding comes from a study on 7-(2H-tetrazol-5-yl)-1H-indole, which was identified as a potent inhibitor of HIV-1 attachment. mdpi.comnih.gov However, this compound exhibited poor oral bioavailability in rats, a limitation attributed to the acidic nature of the tetrazole moiety. mdpi.comnih.gov This highlights a common challenge with tetrazole-containing compounds and the need for strategies to improve their absorption.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a series of indole-based tetrazole derivatives suggested that these compounds generally possess drug-like properties. rsc.org Furthermore, research has indicated that the introduction of fluorine or trifluoromethyl groups into indole derivatives can enhance lipid solubility, and consequently, improve cell permeability and oral bioavailability. researchgate.net

| Compound/Analogue | Finding | Model System |

| 7-(2H-Tetrazol-5-yl)-1H-indole | Poor oral bioavailability | Rats |

| Indole-based tetrazole derivatives | Predicted to have drug-like properties | In silico (ADMET) |

| Fluorinated indole derivatives | Increased lipid solubility and cell permeability | General finding |

Exploration of DNA Interactions and Potential Genotoxicity

The interaction of small molecules with DNA is a critical area of investigation, as it can be the basis for therapeutic action, particularly in cancer, but also a source of toxicity.

One study reported that a specific tetrazole derivative has the ability to bind to DNA, forming a stable complex. nih.gov This interaction was suggested as a potential mechanism for its anticancer activity, implying a genotoxic effect on cancer cells. nih.gov

Further evidence of DNA interaction comes from studies on copper(II) coordination compounds featuring tetrazole-containing ligands. These complexes were found to interact with DNA through an intercalative mode and were capable of causing oxidative cleavage of pUC19 DNA. researchgate.net While not direct analogues of this compound, these findings demonstrate the potential for tetrazole-containing structures to engage with DNA.

It is important to note that while DNA interaction can be a desirable trait for anticancer agents, it also raises concerns about potential genotoxicity in healthy cells, a factor that requires careful evaluation in drug development.

Computational Chemistry and Rational Design for Indole Tetrazole Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a ligand (a potential drug molecule) to the active site of a target protein. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

For indole-tetrazole derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. These simulations help in understanding the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) that stabilize the ligand-protein complex. The binding affinity is often quantified by a scoring function, which estimates the binding free energy in units such as kcal/mol. A lower binding energy generally indicates a more stable complex and higher binding affinity. etflin.comnih.gov

While specific docking studies for 5-(2H-tetrazol-5-yl)-1H-indole are not extensively reported in the public domain, research on structurally related indole (B1671886) and tetrazole derivatives provides valuable insights. For instance, docking studies on various indole derivatives have identified critical interactions within the binding pockets of enzymes like acetylcholinesterase and penicillin-binding proteins. researchgate.netjournal-jop.org The indole ring often participates in hydrophobic interactions and can form hydrogen bonds through its N-H group. nih.gov The tetrazole moiety, being a bioisostere of the carboxylic acid group, is known to engage in hydrogen bonding and electrostatic interactions. nih.govacs.org

Table 1: Representative Binding Energies of Indole and Tetrazole Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |

| Indole Derivatives | Penicillin Binding Protein 2a | -8.5 | journal-jop.org |

| Indole Derivatives | Acetylserotonin-O-methyltransferase | -9.2 | nih.gov |

| Tetrazole Derivatives | Xanthine Oxidase | -7.8 | acs.org |

| Esculetin (for comparison) | Matrix Metalloproteinase-9 (MMP9) | -7.45 | nih.gov |

This table presents a curated selection of binding energies for compounds structurally related to this compound to illustrate the application of molecular docking. The values are indicative of the potential binding affinities that can be explored for this class of compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding events of a ligand-protein complex over time. Unlike the static view offered by molecular docking, MD simulations can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. This information is crucial for a more accurate assessment of the binding affinity and the mechanism of interaction.

For indole-tetrazole compounds, MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the docked pose is stable over the simulation time. A stable system generally reaches an equilibrium state with fluctuations around an average structure. acs.org For example, simulations of the 5HT2A receptor with an agonist showed the system reaching equilibrium after 100 nanoseconds. mdpi.com

Analyze Conformational Changes: MD simulations can capture how the binding of a ligand induces conformational changes in the target protein. These changes can be critical for the protein's function and the ligand's efficacy. For instance, a study on the P450 TleB enzyme revealed that an indole ring flip is a key conformational change for its catalytic activity. nih.gov

Characterize Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein that may be important for ligand binding or protein function. acs.org

Through detailed analysis of MD trajectories, researchers can gain a deeper understanding of the dynamic interactions that govern the biological activity of indole-tetrazole derivatives, leading to the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized, thus saving time and resources. nih.gov

A QSAR study on a series of indolecarboxamidotetrazole derivatives with mast cell stabilizing activity provides a relevant example. researchgate.net In this study, multiple linear regression (MLR) was used to develop QSAR models based on various descriptors calculated from the chemical structures. The statistical quality of the models was assessed using parameters such as the correlation coefficient (R), the coefficient of determination (R²), and the cross-validated R² (Q²). A good QSAR model should have high values for these parameters, indicating a strong correlation and predictive ability. mdpi.com

The general equation for a QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients.

Table 2: Statistical Parameters of a Representative QSAR Model for Indolecarboxamidotetrazole Derivatives

| Model No. | N | R | R² | Q² | F-value |

| Model 1 | 16 | 0.887 | 0.7860 | 0.643 | 14.692 |

| Model 2 | 16 | 0.867 | 0.7516 | 0.570 | 12.104 |

| Model 3 | 16 | 0.855 | 0.7317 | 0.564 | 10.910 |

Data adapted from a QSAR study on indolecarboxamidotetrazole derivatives. researchgate.net N represents the number of compounds in the training set. R is the correlation coefficient, R² is the coefficient of determination, Q² is the leave-one-out cross-validation coefficient, and F is the Fischer statistic value.

The descriptors identified in such studies can provide valuable insights into the structural requirements for enhanced biological activity. For example, descriptors related to electronic properties, hydrophobicity, and molecular shape are often found to be significant. journal-jop.org

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. researchgate.net

Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates with diverse chemical scaffolds. mdpi.com

For indole-tetrazole compounds, pharmacophore modeling has been successfully applied to design new molecules with desired biological activities. For instance, a study aimed at developing anti-breast cancer agents generated a four-feature pharmacophore model consisting of one hydrogen bond acceptor, one hydrophobic feature, and two aromatic ring features (AHRR). researchgate.net Another study focused on tubulin inhibitors identified a combination of indole, tetrazole, and a halogenated pyridine (B92270) as key structural elements through an ensemble pharmacophore screening approach. mdpi.com

The general workflow for pharmacophore modeling and virtual screening involves:

Selection of a training set of active compounds.

Generation of pharmacophore models that capture the common features of the active molecules.

Validation of the best pharmacophore model using a test set of active and inactive compounds.

Virtual screening of large compound libraries using the validated pharmacophore model.

Selection of hit compounds for further experimental testing.

This approach has proven to be highly effective in the discovery of novel lead compounds for various therapeutic targets.

Future Perspectives and Emerging Research Avenues in 5 2h Tetrazol 5 Yl 1h Indole Chemistry

Design of Next-Generation Indole-Tetrazole Derivatives with Enhanced Potency and Selectivity

The future design of derivatives based on the 5-(2H-tetrazol-5-yl)-1H-indole core is focused on creating molecules with superior potency and target selectivity. A primary strategy involves the strategic fusion of multiple heterocyclic rings into a single pharmacophore to potentially amplify therapeutic effects. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the modification of the indole (B1671886) and tetrazole rings. For instance, research on indole-based tetrazole derivatives as anti-breast cancer agents has shown that specific substitutions can lead to significant anti-proliferative activity. rsc.org